molecular formula C19H23NO5 B2725760 Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate CAS No. 887468-09-9

Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate

Cat. No. B2725760
CAS RN: 887468-09-9
M. Wt: 345.395
InChI Key: WWDZIQXMWANDLU-UHFFFAOYSA-N
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Description

Spiro[chromane-2,4′-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .


Synthesis Analysis

A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .


Molecular Structure Analysis

The addition of a spiro junction at the C2 position of the chroman-4-one molecule caused a significant change in the structure of the molecule, which led to a potentially beneficial change in the chemical and medicinal characteristics of the molecule .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Formation of Novel Derivatives : The reaction of malononitrile or ethyl cyanoacetate with 3-phencylideneoxindoles in ethanol, in the presence of piperidine, leads to novel oxaspiro[indoline] derivatives, showcasing the compound's utility in synthesizing complex molecular structures (Xie, Sun, & Yan, 2014).
  • Ester Derivatives and Optical Properties : Synthesis of new compounds, including ester derivatives of isothiazolo[4,5-b]pyridine, reveals their potential biological activity and the study of their fluorescence properties, indicating applications in bioactive molecule development (Krzyżak, Śliwińska, & Malinka, 2015).
  • Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : Demonstrates the versatility of ethyl 2-cyano-3-(pyrazol-4-yl)acrylate in forming polyfunctional pyrazolyl-substituted monocyclic pyridines, highlighting the potential for creating diverse organic molecules (Latif, Rady, & Döupp, 2003).

Material Science and Biomedical Applications

  • Ion Exchange Membranes : Poly(arylene piperidinium)s devoid of alkali-sensitive aryl ether bonds show excellent alkaline stability and conductivity, suitable for anion exchange membranes in alkaline fuel cells, indicating the potential of related compounds in energy technology (Olsson, Pham, & Jannasch, 2018).
  • Biodegradation of Gasoline Oxygenates : Research on propane-oxidizing bacteria's ability to degrade gasoline oxygenates like methyl tert-butyl ether and ethyl tert-butyl ether showcases the environmental applications of related chemical processes (Steffan et al., 1997).

Future Directions

In the recent past, spiro[chromane-2,4′-piperidine]-4(3H)-one-derived compounds have been incorporated in a wide variety of pharmaceuticals, bio-chemicals, sometimes even in the generation of hits as well as lead molecules . This suggests that there is a promising future for the development and application of these compounds in the field of medicinal chemistry.

properties

IUPAC Name

ethyl 4-oxo-4-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-2-24-18(23)8-7-17(22)20-11-9-19(10-12-20)13-15(21)14-5-3-4-6-16(14)25-19/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDZIQXMWANDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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